1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Overview
Description
“1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring attached to a phenyl group and a 1,3,4-oxadiazole ring . The IR spectra of synthesized compounds show an absorption band assigned to an alkyl stretch (–CH 2 –), and the absorption assigned to aromatic C=C stretching .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization and nucleophilic alkylation . The significant chemical shift values for 1 HNMR, 13 CNMR are summarized in the respective experimental procedures .Scientific Research Applications
1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been studied for its potential biomedical applications. It has been shown to act as a ligand for certain proteins and receptors, and for its potential to be used as a therapeutic agent. It has also been investigated for its ability to act as an inhibitor of certain enzymes, and for its potential to be used as a drug delivery system. Furthermore, this compound has been studied for its potential to be used as a prodrug, as well as for its potential to be used as an anti-inflammatory agent.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase proteins
Mode of Action
It is known that the compound exhibits a “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (dnt) and 2,4,6-trinitrotoluene (tnt), hard-to-detect pentaerythritol tetranitrate (petn), as well as hg 2+ cation . This suggests that the compound may interact with its targets in a way that alters their fluorescence properties.
Biochemical Pathways
Given its fluorescence properties, it may be involved in pathways related to cellular signaling or detection of certain chemical species .
Result of Action
Its ability to respond to certain nitro-explosive components and hg 2+ cation suggests that it may be used as a sensor for these substances .
Action Environment
The action of 1-Phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)piperazine may be influenced by various environmental factors. For instance, the presence of certain chemical species in the environment may affect the compound’s fluorescence response
Advantages and Limitations for Lab Experiments
1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has been studied extensively for its potential biomedical applications. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it is not very stable, and its activity can be affected by light and heat.
Future Directions
1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been studied extensively for its potential biomedical applications, but there are still many potential future directions for its use. It could be used as a prodrug or as an anti-inflammatory agent. In addition, it could be used as a drug delivery system or as an inhibitor of certain enzymes. Furthermore, it could be used as a ligand for certain proteins and receptors, or as a therapeutic agent. Finally, it could be studied for its potential to be used as an antioxidant or as an anti-cancer agent.
Synthesis Methods
1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be synthesized in a number of ways, including the direct condensation of 4-chloro-1-phenylpiperazine and 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride. It can also be synthesized via the reaction of 1-phenyl-4-methylpiperazine and 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride. In addition, it can be synthesized from the reaction of 4-chloro-1-phenylpiperazine and 5-phenyl-1,3,4-oxadiazol-2-ylmethyl bromide.
Properties
IUPAC Name |
2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-21-20-18(24-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAISCQREGDMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155636 | |
Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127718-45-0 | |
Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127718450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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